molecular formula C12H14FNO2 B2791073 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2034377-84-7

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Cat. No.: B2791073
CAS No.: 2034377-84-7
M. Wt: 223.247
InChI Key: LTKDIJRKCRGPTE-UHFFFAOYSA-N
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Description

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a synthetic organic compound belonging to the class of oxazepine derivatives This compound is characterized by the presence of a 7-fluoro substituent on the benzo[f][1,4]oxazepine ring system and a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can be achieved through a multi-step reaction process:

  • Step 1 Formation of the benzo[f][1,4]oxazepine core.: This often involves the cyclization of a suitable precursor, such as an o-fluorophenylamide, under acidic or basic conditions.

  • Step 2 Introduction of the 7-fluoro substituent: through a halogenation reaction. This is typically carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

  • Step 3 Formation of the propan-1-one moiety: through a condensation reaction involving a suitable acetylating agent, like acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound might involve optimized reaction conditions to improve yield and purity, such as:

  • Use of continuous flow reactors for precise temperature and reagent control.

  • Employing robust catalysts to expedite reactions and lower energy requirements.

  • Implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized at the ketone functional group using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.

  • Reduction: Reduction of the ketone moiety can be achieved using agents such as sodium borohydride (NaBH₄) to yield the corresponding alcohol.

  • Substitution: The fluoro substituent on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluoro group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.

  • Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Substitution: Nucleophiles like ammonia or primary amines under basic conditions.

Major Products Formed

  • Oxidation typically yields carboxylic acids.

  • Reduction usually results in secondary alcohols.

  • Substitution with nucleophiles produces corresponding substituted derivatives.

Scientific Research Applications

In Chemistry: 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It also serves as a model compound in studying the reactivity of oxazepine derivatives.

In Biology: This compound can be studied for its potential as a bioactive molecule. Its structural framework is similar to certain natural products, making it an interesting subject for biochemistry research.

In Medicine: Potential applications in the development of pharmaceuticals targeting specific receptors or enzymes. The fluoro group can enhance the compound's metabolic stability and binding affinity in drug design.

In Industry: May be used in the development of specialty chemicals or as a building block for synthesizing agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is highly dependent on its interaction with molecular targets. Possible mechanisms include:

  • Receptor Binding: The compound may act by binding to specific receptors on cell surfaces, initiating a cascade of biochemical events.

  • Enzyme Inhibition: It might inhibit certain enzymes by mimicking the enzyme's substrate, thereby blocking its activity.

  • Pathways Involved: These could involve common signaling pathways in cells, such as the MAPK/ERK pathway, which regulates cell division, or the PI3K/Akt pathway, which influences cell survival and metabolism.

Comparison with Similar Compounds

Compared to other oxazepine derivatives, 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one exhibits unique features due to its fluorine substituent, which can significantly alter its physicochemical properties and biological activity.

Similar Compounds Include:

  • 1-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

  • 1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

  • 1-(7-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

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Properties

IUPAC Name

1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-12(15)14-5-6-16-11-4-3-10(13)7-9(11)8-14/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKDIJRKCRGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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